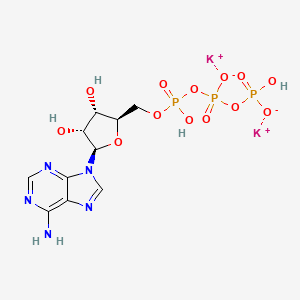
Pcbp2-gpx4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Pcbp2-gpx4” is a fusion of two significant proteins: poly(rC)-binding protein 2 (PCBP2) and glutathione peroxidase 4 (GPX4). PCBP2 is known for its role in RNA binding and regulation of gene expression, while GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pcbp2-gpx4 involves recombinant DNA technology. The genes encoding PCBP2 and GPX4 are cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under optimal conditions to express the fusion protein. The expressed protein is then purified using affinity chromatography techniques .
Industrial Production Methods
For industrial-scale production, the process is scaled up using bioreactors. The host cells are grown in large fermentation tanks, and the expression of the fusion protein is induced by adding specific inducers. The protein is then harvested and purified using large-scale chromatography systems .
Analyse Des Réactions Chimiques
Types of Reactions
Pcbp2-gpx4 undergoes several types of chemical reactions, including oxidation and reduction. GPX4, being a selenoprotein, catalyzes the reduction of lipid hydroperoxides to alcohols and free hydrogen peroxide to water, thus preventing lipid peroxidation .
Common Reagents and Conditions
The common reagents used in these reactions include glutathione, which acts as a cofactor for GPX4, and various lipid hydroperoxides. The reactions typically occur under physiological conditions, with the presence of reducing agents like glutathione .
Major Products Formed
The major products formed from these reactions are lipid alcohols and water, which result from the reduction of lipid hydroperoxides and hydrogen peroxide, respectively .
Applications De Recherche Scientifique
Pcbp2-gpx4 has numerous applications in scientific research:
Chemistry: It is used to study the mechanisms of oxidative stress and lipid peroxidation.
Biology: It helps in understanding the role of RNA-binding proteins and antioxidant enzymes in cellular processes.
Medicine: It is being explored as a potential therapeutic target for diseases related to oxidative stress, such as cancer and neurodegenerative disorders
Industry: It is used in the development of antioxidant therapies and in the study of ferroptosis, a type of programmed cell death
Mécanisme D'action
Pcbp2-gpx4 exerts its effects through the combined actions of PCBP2 and GPX4. PCBP2 regulates the expression of genes involved in iron metabolism and oxidative stress response, while GPX4 reduces lipid hydroperoxides to prevent lipid peroxidation. This dual action helps in maintaining cellular redox balance and protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Pcbp2-gpx4 is unique due to its combination of RNA-binding and antioxidant properties. Similar compounds include:
PCBP1-GPX4: Another fusion protein with similar functions but different regulatory mechanisms.
GPX1: A glutathione peroxidase with similar antioxidant properties but lacks the RNA-binding function of PCBP2
This compound stands out due to its dual functionality, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C41H55ClN10O6S |
|---|---|
Poids moléculaire |
851.5 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[4-[[5-chloro-4-[2-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C41H55ClN10O6S/c1-2-36(53)46-32-7-3-4-8-33(32)47-39-31(42)27-44-40(50-39)45-29-11-13-30(14-12-29)52-18-16-51(17-19-52)20-22-57-24-26-58-25-23-56-21-15-43-37(54)10-6-5-9-35-38-34(28-59-35)48-41(55)49-38/h2-4,7-8,11-14,27,34-35,38H,1,5-6,9-10,15-26,28H2,(H,43,54)(H,46,53)(H2,48,49,55)(H2,44,45,47,50)/t34-,35-,38-/m0/s1 |
Clé InChI |
YCWXKQLWMVZSTB-XFKJAIHHSA-N |
SMILES isomérique |
C=CC(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |
SMILES canonique |
C=CC(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B11933239.png)





![1-[3-[[4-[(3R)-3-[[(1S)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B11933271.png)
![3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide](/img/structure/B11933275.png)
![(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid](/img/structure/B11933286.png)
![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)
![(3S,8S,10R,13S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11933314.png)
![1-(1-Bicyclo[3.3.1]non-9-yl-piperidin-4-yl)-1,3-dihydro-indol-2-one](/img/structure/B11933324.png)

